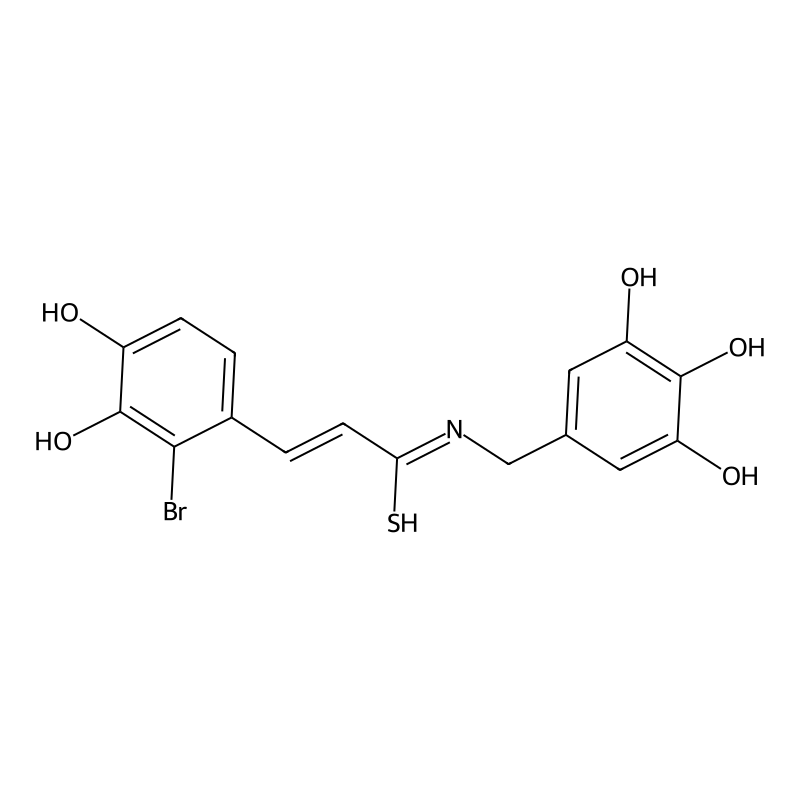

(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide is a complex organic molecule featuring a unique arrangement of functional groups, including bromine, hydroxyls, and a thioamide moiety. Its structure suggests potential applications in medicinal chemistry due to the presence of multiple hydroxyl groups, which are often associated with biological activity. The compound has garnered interest for its potential therapeutic properties and its ability to interact with various biological targets.

- Nucleophilic substitutions: The thioamide group can react with electrophiles.

- Electrophilic aromatic substitution: The bromine atom can be replaced by nucleophiles under certain conditions.

- Hydrogen bonding interactions: The hydroxyl groups can engage in hydrogen bonding, influencing solubility and reactivity.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives.

Research indicates that compounds similar to (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide exhibit various biological activities such as:

- Antioxidant properties: Hydroxyl groups often contribute to the scavenging of free radicals.

- Anticancer activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory effects: The presence of multiple hydroxyl groups may modulate inflammatory pathways.

The specific biological activity of this compound would require empirical testing to establish its efficacy against particular targets.

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient methods that allow the formation of complex molecules from multiple starting materials in a single step. Key aspects include:

- Atom economy: MCRs minimize waste and maximize yield.

- Catalytic processes: Transition metal catalysts can enhance reaction efficiency.

For instance, the use of nanocatalysts like silver nanoparticles has been reported to improve the synthesis efficiency of related compounds .

Given its structural characteristics, this compound could have applications in:

- Pharmaceutical development: As a lead compound for drug design targeting specific diseases.

- Material science: Potential use in developing new materials with specific properties due to its unique chemical structure.

The exploration of its derivatives may also lead to novel compounds with enhanced properties.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as:

- Molecular docking studies: To predict binding affinities with target proteins.

- In vitro assays: To evaluate biological responses in cell lines.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural features with (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide, including:

- Curcumin: Known for its anti-inflammatory and antioxidant properties.

- Resveratrol: Exhibits anticancer activity and cardiovascular benefits.

- Quercetin: A flavonoid with antioxidant effects and potential anti-cancer properties.

Comparison TableCompound Key Features Biological Activity (E)-3-(2-bromo... Bromine and multiple hydroxyls Antioxidant, anticancer Curcumin Phenolic structure Anti-inflammatory, antioxidant Resveratrol Stilbene derivative Anticancer, cardioprotective Quercetin Flavonoid Antioxidant, anti-inflammatory

| Compound | Key Features | Biological Activity |

|---|---|---|

| (E)-3-(2-bromo... | Bromine and multiple hydroxyls | Antioxidant, anticancer |

| Curcumin | Phenolic structure | Anti-inflammatory, antioxidant |

| Resveratrol | Stilbene derivative | Anticancer, cardioprotective |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory |

The uniqueness of (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide lies in its specific arrangement of functional groups that may confer unique biological activities not fully explored in other similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: El-Ami T, Moll L, Carvalhal Marques F, Volovik Y, Reuveni H, Cohen E. A novel inhibitor of the insulin/IGF signaling pathway protects from age-onset, neurodegeneration-linked proteotoxicity. Aging Cell. 2014 Feb;13(1):165-74. doi: 10.1111/acel.12171. Epub 2013 Nov 22. PubMed PMID: 24261972; PubMed Central PMCID: PMC4326862.